molecular formula C14H16N4O2 B5527353 N'-(2-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(2-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5527353
M. Wt: 272.30 g/mol
InChI Key: HSAWZEJKVMSORB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide belongs to the class of organic compounds known as hydrazides, which are characterized by their N-N and C=O bonds. Compounds within this class often exhibit a range of biological activities and are of interest in the synthesis of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds similar to N'-(2-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of carbohydrazides with aldehydes or ketones. For instance, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using spectroscopic methods, confirming the (E)-configuration of the hydrazonoic group through X-ray diffraction (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is used to confirm the configuration and the molecular geometry. For example, the structure elucidation of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved using a combination of infrared, NMR, mass spectroscopy, and X-ray diffraction data (Alotaibi et al., 2018).

Chemical Reactions and Properties

Hydrazides like N'-(2-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including nucleophilic addition, condensation, and cyclization reactions, owing to their active functional groups. These reactions facilitate the synthesis of a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be influenced by the functional groups attached to the pyrazole ring. Computational methods, such as density functional theory (DFT), are often employed to predict these properties and to understand the stability and reactivity of these compounds.

Chemical Properties Analysis

The chemical properties of hydrazides are significantly influenced by their functional groups. For instance, the presence of an ethoxy group can affect the electron distribution within the molecule, impacting its reactivity towards nucleophilic and electrophilic attacks. Theoretical studies, including frontier molecular orbital (FMO) analysis, provide insights into the reactivity and stability of these compounds (Pillai et al., 2017).

properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-20-13-7-5-4-6-11(13)9-15-18-14(19)12-8-10(2)16-17-12/h4-9H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWZEJKVMSORB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.